molecular formula C15H18ClN3O3 B8435300 4-Chloro-7-methoxy-6-(2-morpholin-4-ylethoxy)quinazoline

4-Chloro-7-methoxy-6-(2-morpholin-4-ylethoxy)quinazoline

Cat. No.: B8435300
M. Wt: 323.77 g/mol
InChI Key: MWURPEKDYBEUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-7-methoxy-6-(2-morpholin-4-ylethoxy)quinazoline is a useful research compound. Its molecular formula is C15H18ClN3O3 and its molecular weight is 323.77 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H18ClN3O3

Molecular Weight

323.77 g/mol

IUPAC Name

4-[2-(4-chloro-7-methoxyquinazolin-6-yl)oxyethyl]morpholine

InChI

InChI=1S/C15H18ClN3O3/c1-20-13-9-12-11(15(16)18-10-17-12)8-14(13)22-7-4-19-2-5-21-6-3-19/h8-10H,2-7H2,1H3

InChI Key

MWURPEKDYBEUOP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2Cl)OCCN3CCOCC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Di-tert-butyl azodicarboxylate (1.44 g, 6.26 mmol) was added portionwise at room temperature to a stirred suspension of 4-chloro-7-methoxyquinazolin-6-ol (1.20 g, 5.70 mmol), 2-morpholin-4-ylethanol (0.82 g, 6.26 mmol) and triphenylphosphine (1.8 g, 6.87 mmol) in dichloromethane (25 ml). The reaction mixture was stirred for 2 hour and then the resulting orange solution was purified directly by silica gel chromatography eluting with a mixture of 3% methanol in dichloromethane and then purified further by chromatography on neutral alumina eluting with a 3% mixture of methanol in dichloromethane to give 4-chloro-7-methoxy-6-(2-morpholin-4-ylethoxy)quinazoline (1.40 g, 76% yield) as a pale yellow solid:
Quantity
1.44 g
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reactant
Reaction Step One
Quantity
1.2 g
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reactant
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0.82 g
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reactant
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1.8 g
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reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The compound was synthesised according to GP 4 from 4-chloro-6-hydroxy-7-methoxy-quinazoline and 2-Morpholin-4-yl-ethanol. LC/ESI-MS: m/z=324 [M+H].
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

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